DMTr-MOE-Inosine-3-CED-phosphoramidite is a specialized chemical compound utilized in the synthesis of modified oligonucleotides with enhanced stability and functionality. This compound is characterized by its unique structural components, which include a dimethoxytrityl (DMTr) protecting group, a 2-methoxyethoxy (MOE) modification, and an inosine base linked to a 3-cyanoethyl (CED) phosphoramidite moiety. The incorporation of these modifications allows for improved resistance to nucleases and increased binding affinity to complementary nucleic acids, making it valuable in various biochemical applications.
DMTr-MOE-Inosine-3-CED-phosphoramidite falls under the classification of phosphoramidite compounds, which are critical intermediates in the synthesis of oligonucleotides. These compounds are categorized based on their functional groups and structural characteristics, specifically focusing on their phosphoramidite backbone which is essential for the stepwise synthesis of nucleic acid sequences.
The synthesis of DMTr-MOE-Inosine-3-CED-phosphoramidite typically involves several key steps:
These synthetic routes often employ techniques such as high-performance liquid chromatography for purification and characterization of the final product .
The coupling efficiency during the synthesis process can exceed 99% per step, which is crucial for achieving high-purity oligonucleotides. The use of solid-phase synthesis methodologies allows for efficient assembly of complex nucleotide sequences .
The molecular structure of DMTr-MOE-Inosine-3-CED-phosphoramidite can be described as follows:
The chemical formula for DMTr-MOE-Inosine-3-CED-phosphoramidite can be represented as C₁₈H₂₃N₄O₇P, indicating its composition includes carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms. The precise molecular weight and structural details can be obtained through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
DMTr-MOE-Inosine-3-CED-phosphoramidite participates in several key chemical reactions:
The efficiency of these reactions is influenced by factors such as temperature, solvent choice, and reaction time. Optimizing these parameters is critical for maximizing yield and purity in oligonucleotide synthesis .
The mechanism by which DMTr-MOE-Inosine-3-CED-phosphoramidite functions involves:
Studies indicate that modified oligonucleotides synthesized using this phosphoramidite exhibit enhanced hybridization properties and improved resistance to enzymatic cleavage compared to unmodified counterparts .
DMTr-MOE-Inosine-3-CED-phosphoramidite typically appears as a white to off-white solid. Its solubility profile indicates good solubility in organic solvents such as dichloromethane and dimethylformamide.
Key chemical properties include:
Relevant data suggest that its stability profile makes it suitable for long-term storage in dry conditions .
DMTr-MOE-Inosine-3-CED-phosphoramidite finds applications in various scientific fields:
Chemically modified phosphoramidites serve as enabling tools for synthesizing oligonucleotides with tailored pharmacological properties. Their primary roles include:
Nuclease Resistance Enhancement: Unmodified oligonucleotides undergo rapid degradation by serum and cellular nucleases. The 2′-O-methoxyethyl (MOE) modification in DMTr-MOE-Inosine-3-CED-phosphoramidite introduces steric hindrance around the sugar-phosphate backbone, shielding it from enzymatic cleavage. Studies confirm MOE-modified antisense oligonucleotides (ASOs) exhibit >50% intact structure after 24 hours in biological matrices, compared to near-complete degradation of unmodified counterparts within 2 hours [3].
Binding Affinity Optimization: Modifications like MOE stabilize oligonucleotide-RNA duplexes through favorable conformational pre-organization. This increases melting temperatures (T~m~) by 1–2°C per modification, enhancing target engagement potency. For inosine-containing sequences, this is critical due to inosine’s natural role as a guanosine analog with broader base-pairing flexibility [2] [5].
Synthetic Efficiency: The cyanoethyl-diisopropylphosphoramidite (CED-phosphoramidite) group enables rapid coupling (>99% efficiency per cycle) under automated synthesis conditions. Concurrently, the acid-labile DMTr group permits real-time monitoring of coupling efficiency via trityl cation release [6] [8].
Table 1: Structural Attributes of DMTr-MOE-Inosine-3-CED-Phosphoramidite
| Attribute | Specification | Functional Impact |
|---|---|---|
| Molecular Weight | 828.89 g/mol | Determines stoichiometric use in synthesis |
| Molecular Formula | C~43~H~53~N~6~O~9~P | Defines elemental composition |
| 2′-Modification | Methoxyethyl (MOE) | Enhances nuclease resistance & duplex stability |
| Protective Group | Dimethoxytrityl (DMTr) | Enables temporary 5′-OH protection |
| Reactive Group | β-Cyanoethyl-diisopropylphosphoramidite (CED) | Facilitates phosphite bond formation |
| Nucleobase | Inosine | Provides degenerate base-pairing capability |
The development of 2′-O-MOE chemistry represents a paradigm shift in antisense therapeutic design, evolving from first-generation phosphorothioate oligodeoxynucleotides (PS-ODNs). Key milestones include:
Early Innovations (1990s): Initial MOE modifications focused on improving the stability and binding affinity of gapmer ASOs, where MOE "wings" flank a central DNA/PS gap. This architecture supported RNase H-mediated target cleavage while resisting degradation. Bioavailability studies in rats demonstrated MOE-modified ASOs achieved 3–5× higher plasma concentrations than unmodified PS-ODNs after intraduodenal administration [3].
Comparative Efficacy Advances: Head-to-head studies against other 2′-modifications (e.g., 2′-O-methyl, 2′-O-NMA) revealed MOE’s superior balance of binding affinity, synthetic yield, and low toxicity. MOE-modified inosine phosphoramidites further extended this advantage by enabling degenerate targeting—inosine’s ability to pair with cytidine, adenosine, or uridine allows single oligonucleotides to inhibit multiple mutant transcripts [5] [9].
Mechanistic Insights: Research established that MOE modifications reduce immune stimulation and prolong elimination half-lives (>30 days in humans). This pharmacokinetic profile stems from MOE’s stabilization of oligonucleotide-protein interactions, facilitating tissue accumulation without hepatotoxicity or renal clearance issues observed in early-generation ASOs [3] [5].
Table 2: Sourcing and Specifications of DMTr-MOE-Inosine-3-CED-Phosphoramidite
| Supplier | Catalog Number | Purity | Pack Sizes | Primary Applications |
|---|---|---|---|---|
| MedChemExpress | HY-154368 | >95% | 50 mg, 100 mg, 250 mg | Research-scale antisense synthesis |
| BroadPharm | BP-29970 | Not specified | Not disclosed | Antisense RNA with enhanced stability |
| PolyOrg Inc. | 09-4051 | Not specified | 1 g ($1,991.48) | Large-scale therapeutic development |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: